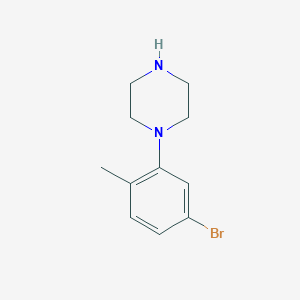
1-(5-Bromo-2-methylphenyl)piperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(5-Bromo-2-methylphenyl)piperazine is a chemical compound that belongs to the class of piperazine derivatives. Piperazines are heterocyclic organic compounds that contain a six-membered ring with two nitrogen atoms at opposite positions. This particular compound is characterized by the presence of a bromine atom and a methyl group attached to the phenyl ring, which is further connected to a piperazine moiety. The molecular formula of this compound is C11H15BrN2, and it has a molecular weight of 255.15 g/mol .
Méthodes De Préparation
The synthesis of 1-(5-Bromo-2-methylphenyl)piperazine can be achieved through various methods. One common approach involves the reaction of 1-(2-methylphenyl)piperazine with bromine in the presence of a suitable solvent. The reaction conditions typically include maintaining a controlled temperature and using a catalyst to facilitate the bromination process .
Industrial production methods often involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control over reaction parameters, leading to higher yields and purity of the final product. The use of microwave-assisted synthesis has also been explored to enhance reaction efficiency and reduce reaction times .
Analyse Des Réactions Chimiques
1-(5-Bromo-2-methylphenyl)piperazine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for these reactions include sodium azide, potassium cyanide, and amines.
Oxidation Reactions: The compound can undergo oxidation to form corresponding N-oxides. Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used for this purpose.
Reduction Reactions: Reduction of the compound can lead to the formation of the corresponding amine.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield 1-(5-azido-2-methylphenyl)piperazine.
Applications De Recherche Scientifique
1-(5-Bromo-2-methylphenyl)piperazine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block for the development of new compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers investigate its interactions with various biological targets to understand its mechanism of action.
Medicine: Piperazine derivatives, including this compound, are explored for their potential therapeutic applications. They are investigated for their ability to modulate neurotransmitter systems and their potential use in treating neurological disorders.
Industry: The compound is used in the development of new materials and as a precursor for the synthesis of specialty chemicals
Mécanisme D'action
The mechanism of action of 1-(5-Bromo-2-methylphenyl)piperazine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. For example, it may interact with neurotransmitter receptors in the brain, influencing signal transmission and potentially leading to therapeutic effects. The exact pathways and targets involved depend on the specific biological context and the compound’s structure .
Comparaison Avec Des Composés Similaires
1-(5-Bromo-2-methylphenyl)piperazine can be compared with other piperazine derivatives, such as:
1-(2-Methylphenyl)piperazine: Lacks the bromine atom, leading to different chemical reactivity and biological activity.
1-(4-Bromo-2-methylphenyl)piperazine: Similar structure but with the bromine atom in a different position, which can affect its chemical and biological properties
Conclusion
This compound is a versatile compound with significant potential in various fields of scientific research. Its unique structure and reactivity make it a valuable tool for chemists, biologists, and medical researchers. Understanding its preparation methods, chemical reactions, and applications can pave the way for new discoveries and innovations.
Propriétés
Formule moléculaire |
C11H15BrN2 |
|---|---|
Poids moléculaire |
255.15 g/mol |
Nom IUPAC |
1-(5-bromo-2-methylphenyl)piperazine |
InChI |
InChI=1S/C11H15BrN2/c1-9-2-3-10(12)8-11(9)14-6-4-13-5-7-14/h2-3,8,13H,4-7H2,1H3 |
Clé InChI |
AZASOKKFCKCNOL-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=C(C=C1)Br)N2CCNCC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Azaspiro[3.5]nonan-7-amine](/img/structure/B13490686.png)
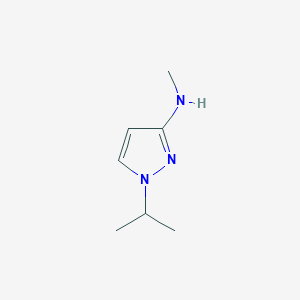

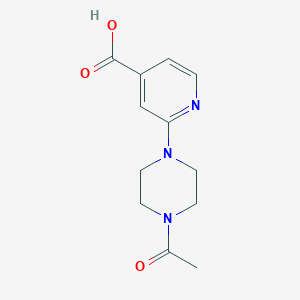

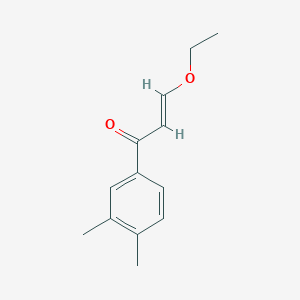
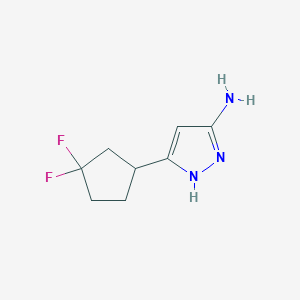
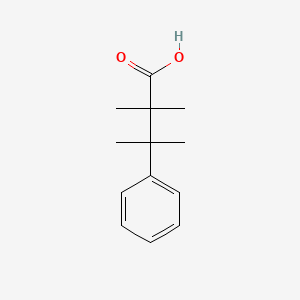
![Methyl 6-methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-3-carboxylate](/img/structure/B13490739.png)
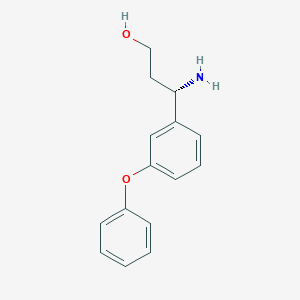
![4-{[4-(Difluoromethoxy)phenyl]methyl}piperidine hydrochloride](/img/structure/B13490752.png)
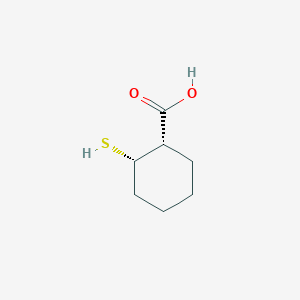
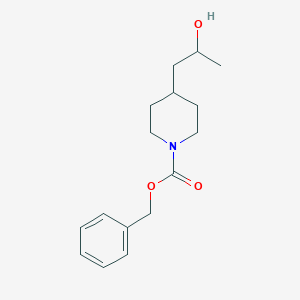
![Methyl 3-bromo-5-[(chlorocarbonyl)oxy]benzoate](/img/structure/B13490780.png)
